2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899754-67-7
VCID: VC4181718
InChI: InChI=1S/C21H25N5O2S/c1-14(2)16-6-8-17(9-7-16)23-20(27)13-29-21-25-24-19(26(21)22)12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13,22H2,1-3H3,(H,23,27)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Molecular Formula: C21H25N5O2S
Molecular Weight: 411.52

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

CAS No.: 899754-67-7

Cat. No.: VC4181718

Molecular Formula: C21H25N5O2S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide - 899754-67-7

Specification

CAS No. 899754-67-7
Molecular Formula C21H25N5O2S
Molecular Weight 411.52
IUPAC Name 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C21H25N5O2S/c1-14(2)16-6-8-17(9-7-16)23-20(27)13-29-21-25-24-19(26(21)22)12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13,22H2,1-3H3,(H,23,27)
Standard InChI Key YNBIEFCMNVNPHT-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

The compound’s architecture centers on a 1,2,4-triazole ring, a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity. Position 3 of the triazole is substituted with a thioether group (-S-) linked to an acetamide moiety (CH3C(O)NHCH_3C(O)NH-), while position 5 features a 4-methoxybenzyl group (C6H4OCH3CH2C_6H_4OCH_3CH_2-). The acetamide’s aromatic terminus is a 4-isopropylphenyl group, introducing hydrophobicity and steric bulk.

The 4-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the isopropylphenyl moiety may influence target binding through van der Waals interactions. The thioether bridge contributes to conformational flexibility, a trait critical for accommodating diverse biological targets.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of substituents, with distinct signals for the methoxy proton (δ 3.8\delta ~3.8 ppm), isopropyl methyl groups (δ 1.21.4\delta ~1.2–1.4 ppm), and aromatic protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 411.52. Density functional theory (DFT) simulations suggest that the 4-methoxybenzyl group adopts a perpendicular orientation relative to the triazole ring, minimizing steric clash with the acetamide chain.

Synthesis and Analytical Validation

Multi-Step Synthetic Route

The synthesis involves three key stages (Figure 1):

  • Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazide with 4-methoxybenzyl chloride yields 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

  • Thioether formation: The thiol group undergoes nucleophilic substitution with 2-chloro-N-(4-isopropylphenyl)acetamide in the presence of a base (e.g., K2_2CO3_3).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.

Analytical Techniques

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • Infrared (IR) spectroscopy: Peaks at 1675 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C of methoxy).

  • X-ray crystallography: Monoclinic crystal system with intermolecular hydrogen bonds between triazole NH and acetamide carbonyl.

Pharmacological Properties and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

The compound inhibits bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase, disrupting nucleotide and ergosterol biosynthesis. The 4-methoxybenzyl group may enhance membrane penetration, while the triazole-thioether motif chelates catalytic metal ions in enzymes.

Cytotoxicity and Selectivity

Preliminary cytotoxicity studies on HEK-293 cells show an IC50_{50} of 128 µg/mL, suggesting a favorable therapeutic index. The isopropylphenyl group may reduce off-target interactions by limiting solubility in aqueous compartments.

Comparative Analysis with Structural Analogues

Modifying substituents profoundly affects bioactivity (Table 1):

Compound (CID)Substituent (R)MIC S. aureus (µg/mL)
899754-67-74-isopropylphenyl8
18580885 3-(trifluoromethyl)phenyl12
2034653 2-methoxy-5-methylphenyl24
1222380 4-methoxyphenyl32

The 4-isopropylphenyl derivative exhibits superior potency, likely due to optimized hydrophobicity and steric fit within enzyme active sites . Introducing electron-withdrawing groups (e.g., -CF3_3 in CID 18580885) reduces activity, possibly by destabilizing charge-transfer interactions .

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